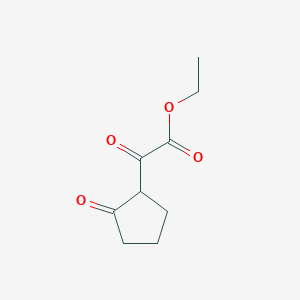

Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxo-2-(2-oxocyclopentyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-2-13-9(12)8(11)6-4-3-5-7(6)10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJZOWMPITUCHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291253 | |

| Record name | ethyl 2-oxo-2-(2-oxocyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39163-39-8 | |

| Record name | 39163-39-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-oxo-2-(2-oxocyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-methyl-2,3,5-trioxo-1-cyclopentaneglyoxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Oxo 2 2 Oxocyclopentyl Acetate

Strategies for Carbon-Carbon Bond Formation Leading to α-Diketone Esters

While Ethyl 2-(2-oxocyclopentyl)acetate is a β-keto ester, understanding the synthesis of the structurally related α-diketone esters provides context for the C-C bond-forming reactions involved. The synthesis of α-diketones can be achieved directly from aldehydes using carbon dioxide as an assistant in transition-metal-free catalytic systems. rsc.org This method highlights modern approaches to constructing dicarbonyl compounds through direct C-C bond formation. rsc.org

More traditional and broadly applicable methods for creating C-C bonds adjacent to a carbonyl group, which are relevant to both α- and β-dicarbonyl compounds, often involve the generation of enolates followed by acylation. acs.orgnih.gov For instance, the synthesis of 1,3-diketones (a close relative of β-keto esters) can be efficiently achieved by treating ketones with acylating agents in the presence of magnesium bromide and a non-nucleophilic base. acs.org This "soft enolization" technique avoids issues like competing O-acylation and the need for strong, cryogenic bases like LDA, which are often required in classical Claisen condensations. acs.org These principles of enolate chemistry are central to the synthesis of cyclic keto esters.

Approaches to Cyclic Ketone-Containing Acetate (B1210297) Derivatives

Several distinct routes have been developed for the synthesis of Ethyl 2-(2-oxocyclopentyl)acetate. A prominent "one-pot" method begins with diethyl adipate (B1204190), which undergoes an intramolecular Dieckmann condensation to form a cyclic β-keto ester, followed by alkylation with an acetate equivalent, hydrolysis, and decarboxylation to yield 2-oxocyclopentylacetic acid. google.com The final step is an esterification to produce the target compound. google.com This method is noted for its use of readily available starting materials, low cost, and suitability for large-scale production. google.com

Alternative strategies documented in the literature include:

The reaction of cyclopentanone (B42830) with bromoacetate (B1195939) esters. google.com

A multi-step process starting from ethyl 2-oxocyclopentanecarboxylate, which involves substitution, hydrolysis, decarboxylation, and final esterification. google.com

Direct esterification of 2-(2-oxocyclopentyl)acetic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. google.com

The following table summarizes these synthetic approaches.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing product yield and purity while ensuring operational efficiency. For the "one-pot" synthesis of Ethyl 2-(2-oxocyclopentyl)acetate from diethyl adipate, specific conditions have been refined. google.com The process involves a cyclization reaction to form the cyclopentanone ring, followed by an alkylation step. google.com

Key optimized parameters from a patented procedure include:

Molar Ratios : The molar ratio of diethyl adipate to sodium to ethyl chloroacetate (B1199739) is optimized, with a ratio of 1:1.2:1.1 being particularly preferred. google.com

Temperature : The cyclization step is ideally performed at 90–100°C, while the subsequent alkylation is controlled to not exceed 100°C. google.com

Reaction Time : The cyclization is carried out over 5–6 hours, with the alkylation taking approximately 3 hours. google.com

Esterification : The final esterification of the intermediate acid is achieved by refluxing in absolute ethanol with a catalytic amount of sulfuric acid for 8 hours. google.com

General principles for optimizing esterification reactions have been studied using methods like the Response Surface Method (RSM). dergipark.org.tr In a study on ethyl acetate synthesis, variables such as temperature, catalyst amount, and reactant molar ratios were systematically varied to find the optimal conditions for maximum conversion. dergipark.org.tr For that specific reaction, an optimal temperature of 80°C and a catalyst concentration of 1% were identified. dergipark.org.tr Such systematic approaches are broadly applicable to improve the efficiency of syntheses like that of Ethyl 2-(2-oxocyclopentyl)acetate.

The table below outlines the optimized conditions for the "one-pot" synthesis.

Table 2: Optimized Reaction Conditions for "One-Pot" Synthesis

| Parameter | Step | Optimized Condition | Source |

|---|---|---|---|

| Molar Ratio | Cyclization/Alkylation | Diethyl adipate : Sodium : Ethyl chloroacetate = 1 : 1.2 : 1.1 | google.com |

| Temperature | Cyclization | 90-100 °C | google.com |

| Temperature | Alkylation | Maintained at 85 °C, not exceeding 100 °C | google.com |

| Reaction Time | Cyclization | 5-6 hours | google.com |

| Reaction Time | Alkylation | ~3 hours | google.com |

Enantioselective Synthesis of Chiral Analogs of Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate

Ethyl 2-(2-oxocyclopentyl)acetate is a chiral molecule, and the development of enantioselective syntheses to access specific stereoisomers is of significant interest for pharmaceutical applications. google.combiosynth.com The synthesis of chiral cyclopentanone derivatives often poses a considerable challenge, particularly the creation of stereocenters, including quaternary ones. researchgate.net

Research into related systems provides insight into potential enantioselective strategies. For example, the enantioselective conjugate addition of cyclic β-keto esters, such as ethyl 2-oxocyclopentane-1-carboxylate, to α,β-unsaturated aryl esters has been achieved with high enantioselectivity using isothiourea catalysts. researchgate.net This type of organocatalytic approach is a powerful tool for generating chiral cyclic structures. researchgate.net

Reactivity and Reaction Pathways of Ethyl 2 Oxo 2 2 Oxocyclopentyl Acetate

Chemical Transformations Involving the α-Diketone Moiety

The defining feature of Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate is the presence of a vicinal diketone, or α-diketone, functionality linked to the cyclopentanone (B42830) ring. This β-dicarbonyl system significantly influences the molecule's reactivity . The two adjacent carbonyl groups are highly susceptible to nucleophilic attack.

The ketone groups can undergo a variety of transformations, including:

Reduction: The carbonyls can be reduced to form the corresponding diol.

Oxidation: Under oxidative conditions, the compound can be converted to other derivatives, such as carboxylic acids .

Condensation Reactions: The α-diketone can react with various nucleophiles, such as amines or hydrazines, to form heterocyclic structures. For instance, reactions with hydrazides can lead to the formation of five-membered heterocyclic compounds mdpi.com.

The reactivity of this moiety is chemoselective. The electronic properties of the substituent groups determine the reaction pathway. For example, in reactions involving related α-diazo-β-oxo compounds, the nature of the groups (e.g., ketone vs. ester) directs the reaction towards different isomeric products, highlighting the electronic control over the reaction outcome nih.gov.

| Reaction Type | Reagent/Condition | Expected Product | Reference |

|---|---|---|---|

| Reduction | Reducing Agents (e.g., NaBH₄) | Diol derivative | |

| Oxidation | Oxidizing Agents | Carboxylic acid derivatives | |

| Condensation | Hydrazines | Heterocyclic compounds | mdpi.com |

Reactions at the Ester Functional Group (e.g., Transesterification, Hydrolysis)

The ethyl ester group in this compound provides another site for chemical modification, primarily through nucleophilic acyl substitution reactions like hydrolysis and transesterification .

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-oxo-2-(2-oxocyclopentyl)acetic acid, and ethanol (B145695). This reaction is a key step in certain synthetic routes where the acid is required or when the ester is used as a protecting group. A patented synthesis method involves the hydrolysis and decarboxylation of the intermediate, followed by re-esterification to obtain the final product google.com. Research on the acid-catalyzed partial hydrolysis of related polymers demonstrates that the reaction can be precisely controlled by adjusting temperature and acid concentration rsc.org.

Transesterification: This process involves the reaction of the ethyl ester with another alcohol in the presence of a catalyst to exchange the ethoxy group for a different alkoxy group. This is a standard transformation for esters. Studies on the transesterification of ethyl acetate (B1210297) show that the reaction can be effectively carried out using acid catalysts like sulfuric acid or under supercritical conditions without a catalyst researchgate.netbiofueljournal.com. These methods are applicable to this compound for the synthesis of different alkyl ester derivatives.

| Reaction | Typical Reagents | Product | Reference |

|---|---|---|---|

| Hydrolysis | H₂O, Acid or Base Catalyst | 2-oxo-2-(2-oxocyclopentyl)acetic acid + Ethanol | google.com |

| Transesterification | Alcohol (R-OH), Acid/Base Catalyst | Alkyl 2-oxo-2-(2-oxocyclopentyl)acetate + Ethanol | researchgate.netbiofueljournal.com |

Nucleophilic and Electrophilic Reactivity of the Cyclopentanone Ring System

The cyclopentanone ring, with its carbonyl group, is an active site for various chemical reactions. The ring itself typically adopts a stable envelope conformation . Its reactivity is primarily centered on the carbonyl carbon, which is electrophilic and susceptible to nucleophilic attack.

This compound serves as an activating reagent that encourages nucleophilic attack on carbonyl groups biosynth.comcymitquimica.com. The α-protons adjacent to the cyclopentanone carbonyl are acidic and can be removed by a base, generating an enolate. This enolate is a powerful nucleophile and can participate in various alkylation and condensation reactions, allowing for the introduction of new substituents on the ring. The synthesis of the compound itself often involves the formation of this ring via a Dieckmann condensation of diethyl adipate (B1204190), which relies on the generation of an enolate intermediate google.com.

Investigating Intramolecular Cyclization and Rearrangement Reactions

The specific arrangement of functional groups in this compound makes it a candidate for intramolecular reactions, leading to the formation of new cyclic structures or rearranged products chemimpex.com.

Research on related compounds demonstrates the feasibility of such transformations. For example, Lewis acids can mediate the intramolecular cyclization of similar molecules containing allyl and aryl groups to form substituted cyclopentene (B43876) derivatives nih.gov. This proceeds through the formation of a vinyl cation intermediate followed by cyclization and halide capture. Furthermore, the reaction of related diazo compounds with aziridines can result in a ring expansion, which is a form of rearrangement, to produce oxazoline (B21484) derivatives nih.gov. This suggests that under the right conditions, the carbon skeleton of this compound could undergo similar intramolecular cyclizations or rearrangements.

Catalytic Applications in Organic Transformations

While this compound is primarily known as a synthetic intermediate or building block, its derivatives have potential applications in catalysis chemimpex.com. The core structure can be modified to create ligands for asymmetric catalysis.

For instance, related β-ketoesters like ethyl 2-oxocyclopentanecarboxylate are used in catalyzed reactions, such as the cobalt(II) Schiff's base complex-catalyzed oxidation of alcohols chemicalbook.com. Furthermore, derivatives like oxazolines, which can be synthesized from precursors similar to the title compound, are crucial coordinating groups in ligands for various transition-metal-catalyzed organic transformations, including asymmetric catalysis nih.gov. Therefore, this compound serves as a valuable precursor for developing specialized ligands and catalysts for advanced organic synthesis.

Mechanistic Investigations of Ethyl 2 Oxo 2 2 Oxocyclopentyl Acetate Reactions

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are crucial for understanding reaction mechanisms, providing insights into the rate-determining step and the species involved in it. For a Claisen-type condensation leading to a compound like ethyl 2-oxo-2-(2-oxocyclopentyl)acetate, the reaction rate is typically dependent on the concentrations of the ketone (or its enolate) and the ester.

The generally accepted mechanism for the Claisen condensation proceeds through several steps:

Enolate Formation: A base, typically an alkoxide like sodium ethoxide, deprotonates the α-carbon of cyclopentanone (B42830), forming a resonance-stabilized enolate. This step is generally considered to be rapid and reversible.

Nucleophilic Attack: The cyclopentanone enolate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate (B1200264).

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the β-keto ester.

A kinetic investigation would aim to determine the rate law for this reaction. If the initial enolate formation is the rate-determining step, the reaction rate would be first order in both cyclopentanone and the base. However, if the nucleophilic attack is rate-limiting, the rate would depend on the concentration of the enolate and diethyl oxalate.

Hypothetical Kinetic Data for the Formation of a β-Keto Ester

| Experiment | [Cyclopentanone] (M) | [Diethyl Oxalate] (M) | [Base] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.1 | 1.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

This is a hypothetical data table for illustrative purposes.

Spectroscopic Monitoring of Reaction Intermediates

Spectroscopic techniques are invaluable for detecting and characterizing transient species like reaction intermediates. For the synthesis of this compound, techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy could potentially be used to observe the formation and consumption of key intermediates.

The primary intermediate in a Claisen condensation is the enolate of the ketone. While direct observation of the cyclopentanone enolate might be challenging due to its high reactivity and low concentration, its formation can be inferred by changes in the IR and NMR spectra. For instance, the C=O stretching frequency of cyclopentanone in the IR spectrum would be expected to shift upon enolate formation.

Furthermore, the tetrahedral intermediate, although highly transient, might be observable under specific conditions, such as at low temperatures, which would slow down its collapse. Spectroscopic methods like rapid-injection NMR or stopped-flow IR spectroscopy could be employed for this purpose.

While specific spectroscopic studies monitoring the intermediates in the formation of this compound are not found in the reviewed literature, spectral data for the closely related compound, ethyl 2-oxocyclopentanecarboxylate, is available and can provide insight into the characteristic signals of the product. nih.govnih.govchemicalbook.com

Deuterium (B1214612) Labeling and Isotope Effects in Reaction Pathways

Deuterium labeling is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step. By replacing a hydrogen atom with a deuterium atom at a specific position in a reactant, one can measure the kinetic isotope effect (KIE), which is the ratio of the rate constant for the non-deuterated reactant to that of the deuterated reactant (kH/kD).

In the context of the Claisen condensation to form this compound, a primary KIE would be expected if the deprotonation of the α-carbon of cyclopentanone is the rate-determining step. In this case, replacing the α-hydrogens of cyclopentanone with deuterium would lead to a significant decrease in the reaction rate. A typical primary KIE for C-H bond cleavage is in the range of 2-8.

If, however, the nucleophilic attack of the enolate on the ester is the rate-determining step, a smaller, secondary KIE might be observed, or no significant KIE at all, as the C-H bond is not broken in this step.

Expected Kinetic Isotope Effects for Different Rate-Determining Steps

| Rate-Determining Step | Labeled Position | Expected kH/kD |

| Enolate Formation | α-carbon of cyclopentanone | > 2 (Primary KIE) |

| Nucleophilic Attack | α-carbon of cyclopentanone | ~1 (Secondary KIE) |

This table illustrates the expected KIEs based on general principles of physical organic chemistry.

While the concept of using deuterium labeling to study Claisen-type reactions is well-established, specific studies applying this technique to the formation of this compound have not been identified in the available literature.

Computational Mechanistic Studies (e.g., Transition State Analysis)

Computational chemistry provides a powerful avenue for investigating reaction mechanisms at a molecular level. Methods such as Density Functional Theory (DFT) can be used to model the potential energy surface of a reaction, locate transition state structures, and calculate their energies. This allows for a detailed understanding of the reaction pathway and the factors that control its feasibility and selectivity.

For the Claisen condensation leading to this compound, computational studies could be employed to:

Calculate the energies of the reactants, intermediates, transition states, and products.

Determine the structure of the transition state for the key steps, such as enolate formation and nucleophilic attack.

Predict the activation energies for different possible pathways, thereby identifying the most likely mechanism.

Investigate the role of the solvent and the base in stabilizing intermediates and transition states.

A computational analysis of the transition state for the nucleophilic attack of the cyclopentanone enolate on diethyl oxalate would be particularly insightful. It would reveal the geometry of the approach of the two reactants and the extent of bond formation and breaking at the transition state.

Although specific computational studies on the formation of this compound are not present in the surveyed literature, such studies on related Claisen and Dieckmann condensations have provided valuable mechanistic insights. These studies generally support the stepwise mechanism involving a tetrahedral intermediate.

Derivatization and Structural Modification of Ethyl 2 Oxo 2 2 Oxocyclopentyl Acetate

Synthesis of Novel Esters and Ketones

The structural framework of ethyl 2-oxo-2-(2-oxocyclopentyl)acetate offers several avenues for the synthesis of novel esters and ketones. The ethyl ester group can be readily modified through transesterification reactions, while the ketone functionalities can undergo a variety of transformations to generate new ketone derivatives.

Transesterification for Novel Ester Synthesis:

The ethyl ester of this compound can be converted to other esters by reacting it with different alcohols in the presence of an acid or base catalyst. This process, known as transesterification, is a reversible reaction where the equilibrium can be shifted towards the product by using a large excess of the new alcohol or by removing the ethanol (B145695) by-product. This method allows for the introduction of a wide variety of ester groups, including those with longer alkyl chains, cyclic moieties, or additional functional groups, which can significantly alter the compound's physical and chemical properties, such as solubility and bioavailability.

Representative Transesterification Reactions:

| Reactant Alcohol | Catalyst | Product Ester |

| Methanol | H₂SO₄ (catalytic) | Mthis compound |

| Isopropanol | Sodium Isopropoxide | Isopropyl 2-oxo-2-(2-oxocyclopentyl)acetate |

| Benzyl (B1604629) Alcohol | p-Toluenesulfonic Acid | Benzyl 2-oxo-2-(2-oxocyclopentyl)acetate |

Alkylation for Novel Ketone Synthesis:

The α-carbon situated between the two carbonyl groups is acidic and can be deprotonated by a suitable base to form a stable enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. This alkylation reaction provides a straightforward method for introducing alkyl, allyl, or benzyl groups at the α-position, leading to a diverse range of novel ketone derivatives. The choice of base and reaction conditions is critical to control the regioselectivity of the alkylation.

Representative Alkylation Reactions:

| Alkylating Agent | Base | Product |

| Methyl Iodide | Sodium Ethoxide | Ethyl 2-methyl-2-oxo-2-(2-oxocyclopentyl)acetate |

| Allyl Bromide | Potassium tert-Butoxide | Ethyl 2-allyl-2-oxo-2-(2-oxocyclopentyl)acetate |

| Benzyl Bromide | Sodium Hydride | Ethyl 2-benzyl-2-oxo-2-(2-oxocyclopentyl)acetate |

Introduction of Heteroatoms and Diverse Functional Groups

The introduction of heteroatoms such as nitrogen, sulfur, and oxygen, as well as other functional groups, into the structure of this compound can dramatically influence its biological activity and chemical properties. These modifications are typically achieved through reactions targeting the ketone or ester functionalities.

Synthesis of Nitrogen-Containing Heterocycles:

The dicarbonyl nature of the molecule makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Condensation reactions with binucleophiles like hydrazine (B178648) and its derivatives, hydroxylamine, and ureas can lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively. These heterocyclic scaffolds are prevalent in many biologically active compounds. For instance, reaction with hydrazine hydrate (B1144303) can yield a pyrazolone (B3327878) derivative, a common motif in pharmaceuticals.

Representative Heterocycle Formation Reactions:

| Reagent | Resulting Heterocycle |

| Hydrazine Hydrate | 3-(2-oxocyclopentyl)-1H-pyrazol-5(4H)-one |

| Hydroxylamine | 3-(2-oxocyclopentyl)isoxazol-5(4H)-one |

| Urea | 4-(2-oxocyclopentyl)pyrimidin-2(1H)-one |

Introduction of Sulfur and Other Functional Groups:

The ketone groups can also react with sulfur-based nucleophiles. For example, reaction with Lawesson's reagent can convert one or both of the ketone groups into thioketones. Furthermore, the active methylene (B1212753) group can be functionalized through various reactions, including nitrosation followed by reduction to introduce an amino group, or through reactions with sulfenylating agents to introduce a thioether linkage. The ester group can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for a wide array of further modifications, such as amide bond formation.

Development of Libraries of Structurally Related Analogs

The robust reactivity of this compound makes it an ideal scaffold for the development of compound libraries for high-throughput screening in drug discovery and materials science. By employing combinatorial chemistry approaches, a large number of structurally related analogs can be synthesized in a systematic and efficient manner.

Utilizing the derivatization reactions described previously, such as transesterification, alkylation, and heterocycle formation, a diverse set of building blocks can be introduced at various positions of the molecule. For example, a library of esters can be generated by reacting the parent compound with a collection of different alcohols in a parallel synthesizer. Similarly, a library of α-alkylated ketones can be prepared by reacting the enolate with a variety of alkyl halides. This approach allows for the rapid exploration of the structure-activity relationship (SAR) by systematically varying the substituents and observing the effect on biological activity or physical properties.

A hypothetical library design could involve a two-dimensional matrix where one dimension represents a set of alcohols for transesterification and the other dimension represents a set of alkyl halides for α-alkylation. This would generate a library of compounds with diversity at both the ester and the α-position of the keto group.

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives

The systematic derivatization of this compound allows for the investigation of structure-reactivity and structure-property relationships. By analyzing how changes in the molecular structure affect its chemical behavior and physical characteristics, a deeper understanding of the molecule's properties can be gained.

Structure-Reactivity Relationships:

The reactivity of the derivatives is highly dependent on the nature of the introduced functional groups. For example:

Ester Group Modification: Changing the ethyl ester to a more sterically hindered group, such as a tert-butyl ester, would be expected to decrease the rate of hydrolysis and other nucleophilic acyl substitution reactions due to increased steric hindrance around the carbonyl carbon.

α-Substitution: The introduction of an alkyl group at the α-position removes the acidic proton, thus preventing further enolate formation and subsequent reactions at that site. The size and electronic nature of the α-substituent can also influence the reactivity of the adjacent carbonyl groups.

Structure-Property Relationships:

The physical and biological properties of the derivatives are also strongly influenced by their structure. For instance:

Solubility: The introduction of polar functional groups, such as hydroxyl or amino groups, would be expected to increase the water solubility of the derivatives, which can be a critical factor for pharmaceutical applications. Conversely, the addition of long alkyl chains would increase lipophilicity.

Biological Activity: The specific three-dimensional shape and electronic properties of the derivatives determine their ability to interact with biological targets such as enzymes and receptors. The systematic modification of the scaffold and the analysis of the biological activity of the resulting analogs can lead to the identification of key structural features responsible for a desired biological effect, a process central to drug discovery. chemimpex.com For example, the introduction of a specific substituent might enhance the binding affinity of the molecule to a particular enzyme, leading to increased potency.

Advanced Spectroscopic Characterization Techniques for Ethyl 2 Oxo 2 2 Oxocyclopentyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum provides information on the different chemical environments of protons in a molecule. For Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate, five distinct proton signals are predicted due to the lack of molecular symmetry. The ethyl ester group will characteristically show a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The protons on the cyclopentanone (B42830) ring are more complex due to their diastereotopic nature and coupling with adjacent protons. The proton at the α-position to both carbonyl groups (Cα-H) is expected to be the most deshielded among the ring protons.

Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ at 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~ 3.50 | Triplet (t) | 1H | -CO-CH -CO- |

| ~ 2.50 - 2.20 | Multiplet (m) | 4H | Cyclopentyl -CH₂ - protons |

| ~ 2.10 - 1.90 | Multiplet (m) | 2H | Cyclopentyl -CH₂ - proton |

| ~ 1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ |

This is a hypothetical data table generated for illustrative purposes.

A ¹³C NMR spectrum reveals the number of unique carbon environments. This compound has nine carbon atoms, all of which are expected to be chemically non-equivalent, thus producing nine distinct signals. The carbonyl carbons of the ketones and the ester will appear at the most downfield chemical shifts (typically >160 ppm).

Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ at 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 215 | C=O | Cyclopentanone C =O |

| ~ 195 | C=O | α-Keto C =O |

| ~ 165 | C=O | Ester C =O |

| ~ 62 | CH₂ | -O -CH₂-CH₃ |

| ~ 55 | CH | -CO-C H-CO- |

| ~ 38 | CH₂ | Cyclopentyl CH₂ |

| ~ 30 | CH₂ | Cyclopentyl CH₂ |

| ~ 21 | CH₂ | Cyclopentyl CH₂ |

| ~ 14 | CH₃ | -O-CH₂-C H₃ |

This is a hypothetical data table generated for illustrative purposes.

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). Key predicted correlations include the cross-peak between the ethyl group's -CH₂- (δ ~4.25) and -CH₃ (δ ~1.30) protons. Further correlations would be observed between the Cα-H (δ ~3.50) and its adjacent protons on the cyclopentanone ring, helping to map the connectivity within the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It would confirm the assignments made in the 1D spectra. For example, the proton signal at ~4.25 ppm would show a cross-peak with the carbon signal at ~62 ppm. The three carbonyl carbons would be absent from this spectrum as they bear no protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons, which is essential for connecting the different fragments of the molecule. Key predicted correlations would include:

A correlation from the ethyl -CH₂- protons (δ ~4.25) to the ester carbonyl carbon (δ ~165).

A correlation from the Cα-H proton (δ ~3.50) to all three carbonyl carbons.

Correlations from the cyclopentyl protons to the adjacent ketone carbonyl carbon (δ ~215), confirming the ring structure and its point of attachment.

Predicted Key 2D NMR Correlations

| Experiment | Correlating Nuclei | Predicted Key Cross-Peaks |

| COSY | ¹H – ¹H | (δ 4.25 ↔ δ 1.30); (δ 3.50 ↔ δ 2.50-2.20) |

| HSQC | ¹H – ¹³C (1-bond) | (δ 4.25 ↔ δ 62); (δ 1.30 ↔ δ 14); (δ 3.50 ↔ δ 55) |

| HMBC | ¹H – ¹³C (2-3 bonds) | (δ 4.25 → δ 165); (δ 3.50 → δ 215, δ 195, δ 165) |

This is a hypothetical data table generated for illustrative purposes.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio, which can be used to determine its elemental formula. For this compound, the molecular formula is C₉H₁₂O₄. HRMS would be used to confirm this composition with high precision, typically to within a few parts per million (ppm).

Predicted HRMS Data for this compound

| Ion Adduct | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₉H₁₃O₄]⁺ | 185.08084 |

| [M+Na]⁺ | [C₉H₁₂O₄Na]⁺ | 207.06278 |

| [M+K]⁺ | [C₉H₁₂O₄K]⁺ | 223.03672 |

This is a hypothetical data table based on calculated values.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The technique is ideal for volatile compounds like this compound. The mass spectrum obtained, typically using electron ionization (EI), would show a molecular ion peak (M⁺˙) corresponding to the molecular weight (184 g/mol ) and a series of fragment ions. The fragmentation pattern provides a "fingerprint" that can help confirm the structure.

Predicted fragmentation pathways would likely involve:

Loss of the ethoxy group (-•OCH₂CH₃) to give an ion at m/z 139.

Loss of an ethyl radical (-•CH₂CH₃) followed by CO, a common pathway for ethyl esters.

Cleavage of the bond between the two carbonyl groups.

Fragmentation of the cyclopentanone ring.

Predicted Major Fragment Ions in EI-MS

| Predicted m/z | Possible Fragment Identity |

| 184 | [M]⁺˙ (Molecular Ion) |

| 155 | [M - C₂H₅]⁺ |

| 139 | [M - OC₂H₅]⁺ |

| 111 | [M - C₂H₅O₂]⁺ |

| 83 | [C₅H₇O]⁺ (Cyclopentenone fragment) |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ |

This is a hypothetical data table generated for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the various functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The structure contains two distinct carbonyl (C=O) groups—a ketone within the cyclopentanone ring and another in the α-ketoester moiety—as well as C-O ester linkages and C-H bonds within the aliphatic ring and ethyl group.

The most prominent features in the IR spectrum are the carbonyl stretching vibrations. Due to the electronic environment of each, they are expected to appear as distinct, strong absorption bands in the region of 1700-1800 cm⁻¹. The cyclopentanone ketone typically exhibits a C=O stretching frequency that is higher than that of a typical acyclic ketone due to ring strain. For cyclopentanone itself, this band appears around 1750 cm⁻¹. researchgate.net The α-ketoester carbonyl group is expected to absorb at a slightly lower frequency.

The ester group presents two characteristic stretching vibrations: the C=O stretch, which is influenced by the adjacent ketone, and the C-O stretches. The C-O single bond stretches are typically found in the 1000-1300 cm⁻¹ region and are useful for confirming the presence of the ester functionality. The spectrum would also feature C-H stretching vibrations from the cyclopentyl ring and the ethyl group just below 3000 cm⁻¹, and C-H bending vibrations at lower wavenumbers.

While a dedicated experimental IR spectrum for this compound is not widely published, data for the closely related isomer, Ethyl 2-oxocyclopentanecarboxylate , is available and provides a useful comparison. nih.govnih.gov In this isomer, the ester and ketone groups are in a β-ketoester arrangement, leading to potential enolization and different electronic effects.

Table 1: Predicted and Comparative IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Notes |

|---|---|---|

| C=O Stretch (Cyclopentanone) | ~1750 | Strong, sharp peak. Ring strain increases frequency. researchgate.net |

| C=O Stretch (α-Keto) | ~1730 | Strong, sharp peak. Conjugation effects are minimal. |

| C=O Stretch (Ester) | ~1740 | Strong, sharp peak, influenced by adjacent keto group. |

| C-O Stretch (Ester) | 1250-1000 | Two distinct bands expected (asymmetric and symmetric). |

| C-H Stretch (Aliphatic) | 2980-2850 | Medium to strong peaks from CH₂ and CH₃ groups. |

| C-H Bend (Aliphatic) | 1470-1370 | Medium intensity peaks. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophores in this compound are the two carbonyl groups. These groups contain non-bonding (n) electrons on the oxygen atom and π-electrons in the C=O double bond.

The most likely electronic transition to be observed in the UV-Vis spectrum is the n → π* (n-to-pi-star) transition of the carbonyl groups. This is a formally forbidden transition, resulting in a weak absorption band (low molar absorptivity, ε). For simple saturated ketones like cyclopentanone, this transition occurs at a wavelength (λmax) of around 280-300 nm. mcmaster.ca

Given the presence of two isolated carbonyl groups in this compound, one would expect to see a UV-Vis spectrum dominated by these n → π* transitions. The λmax is unlikely to shift significantly into the visible region as there is no extended conjugation in the molecule. The solvent used for analysis can influence the position of the λmax; polar solvents can cause a blue shift (hypsochromic shift) for n → π* transitions.

Stronger π → π* (pi-to-pi-star) transitions for the carbonyl groups occur at much shorter wavelengths, typically below 200 nm, and may be difficult to observe with standard laboratory spectrophotometers.

Table 2: Expected UV-Vis Absorption Data

| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent Effect (e.g., in Ethanol) |

|---|---|---|---|

| C=O (Ketone) | n → π* | ~285-300 | Weak absorption, may show a slight blue shift. |

| C=O (Ester) | n → π* | ~210 | Generally weaker and at a shorter wavelength than ketones. |

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective for analyzing the C=O and C-C bond vibrations.

The carbonyl stretches, which are strong in the IR spectrum, are also expected to be prominent in the Raman spectrum. The symmetric vibrations of the cyclopentane (B165970) ring structure would also be more readily observed in the Raman spectrum compared to the IR spectrum. This can provide valuable information about the conformation of the five-membered ring. researchgate.net

A key advantage of Raman spectroscopy is the typically weak signal from O-H bonds, which makes it an excellent technique for studying samples in aqueous solutions, although this is less relevant for a compound with limited water solubility. The splitting of carbonyl stretching bands in the Raman spectra of some cyclic ketones has been attributed to intramolecular vibrational effects or Fermi resonance, which could be a possibility for this molecule as well. researchgate.net

While specific Raman data for this compound is not available, analysis of related structures like cyclopentanone shows characteristic ring vibrations below 1500 cm⁻¹. nih.gov

Table 3: Expected Key Raman Shifts

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| C=O Stretch (Ketone/Ester) | 1750-1730 | Strong | The non-polar nature of the C=O bond makes it Raman active. |

| C-C Ring Breathing (Cyclopentane) | ~900 | Medium to Strong | Symmetric vibration, often strong in Raman. |

| C-H Stretch (Aliphatic) | 2980-2850 | Strong | Numerous C-H bonds contribute to a strong signal. |

Computational Chemistry and Theoretical Studies on Ethyl 2 Oxo 2 2 Oxocyclopentyl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energy of molecules. For a compound like ethyl 2-oxo-2-(2-oxocyclopentyl)acetate, DFT calculations, typically using functionals like B3LYP or OPBE with a basis set such as 6-31G* or TZVP, can elucidate key aspects of its chemistry. mdpi.com

These calculations determine the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for understanding reactivity, as areas with high electron density (nucleophilic sites) are prone to attack by electron-deficient species, and vice-versa. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Energetics, such as the standard thermodynamic parameters of formation (enthalpy ΔH⁰f, entropy S⁰f, and Gibbs free energy ΔG⁰f), can also be calculated. mdpi.com These values are fundamental for predicting the stability of the molecule and the feasibility of reactions in which it participates.

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents typical data that would be obtained from a DFT analysis of a β-keto ester. Actual values require specific computation.

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; indicates the ability to donate an electron. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; indicates the ability to accept an electron. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. | 5.3 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.5 D |

| Heat of Formation (ΔH⁰f) | The change in enthalpy during the formation of the compound from its elements. | -550 kJ/mol |

Molecular Modeling and Conformational Analysis

This compound possesses significant conformational flexibility due to the rotatable single bonds in its ethyl ester group and the puckering of the cyclopentanone (B42830) ring. Molecular modeling and conformational analysis are computational techniques used to identify the most stable three-dimensional arrangements (conformers) of the molecule.

The process involves systematically rotating the bonds and calculating the potential energy of each resulting geometry. The output is a potential energy surface, where energy minima correspond to stable conformers. The cyclopentanone ring typically adopts an "envelope" or "twist" conformation to minimize ring strain. The orientation of the ethyl acetate (B1210297) group relative to the dicarbonyl system is also critical, as different arrangements will have varying degrees of steric hindrance and intramolecular interactions.

Identifying the global minimum energy conformer is essential, as this represents the most populated structure at equilibrium and is the basis for calculating other properties, such as spectroscopic parameters and reactivity.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the accuracy of the computational model.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These correspond to the peaks in an IR spectrum. For this compound, key predicted vibrations would include the C=O stretching frequencies for the two ketone groups and the ester carbonyl, as well as C-O stretching for the ester linkage. Calculated frequencies are often systematically higher than experimental ones and are corrected using a scaling factor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding around each nucleus in the optimized molecular structure. These predictions are valuable for assigning peaks in experimental spectra and confirming the molecule's structure.

Mass Spectrometry: While not a direct prediction of a spectrum, computational tools can predict properties relevant to mass spectrometry, such as the collision cross section (CCS). The CCS is a measure of the ion's shape in the gas phase. PubChemLite provides predicted CCS values for various adducts of the title compound, such as [M+H]⁺ and [M+Na]⁺. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 185.08084 | 138.5 |

| [M+Na]⁺ | 207.06278 | 144.9 |

| [M-H]⁻ | 183.06628 | 141.8 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Reaction Pathway Simulations and Transition State Characterization

Theoretical chemistry allows for the simulation of chemical reaction pathways, providing insights into reaction mechanisms that are difficult to observe experimentally. For a molecule like this compound, one could model its synthesis, such as through a Claisen-type condensation, or its subsequent reactions. nih.gov

This analysis involves identifying all reactants, intermediates, transition states (TS), and products along a reaction coordinate. A transition state is the highest energy point on the reaction pathway, and its structure and energy determine the reaction's activation energy and, consequently, its rate. Computational software can perform a transition state search to locate these critical structures. By calculating the energies of the reactants and the transition state, the activation energy barrier can be determined, allowing for a quantitative understanding of the reaction's kinetics.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. frontiersin.org While specific QSAR/QSPR studies on this compound are not prominent, extensive research on analogous β-keto esters provides a framework for how such models would be developed. researchgate.netmdpi.comnih.gov

In a typical QSAR/QSPR study, a library of analogs would be created by systematically modifying the parent structure. For instance, the cyclopentyl ring could be changed to a cyclohexyl or cycloheptyl ring, or substituents could be added. For each analog, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., atomic charges).

A mathematical model is then generated to find a correlation between these descriptors and an observed property, such as antimicrobial activity or boiling point. nih.govresearchgate.net These models allow for the prediction of properties for new, unsynthesized analogs, guiding the design of compounds with desired characteristics. Studies on other β-keto esters have successfully used this approach to design molecules with potential antibacterial activity by modeling their interaction with bacterial proteins. researchgate.netnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate |

Applications of Ethyl 2 Oxo 2 2 Oxocyclopentyl Acetate As a Versatile Building Block

Precursor in Complex Organic Synthesis

As a molecule with multiple functional groups, Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate is recognized as a building block in organic synthesis, valued for its potential to be chemically transformed into more complex structures. lookchem.com

Stereocontrolled Synthesis of Chiral Molecules

Currently, specific research detailing the application of this compound in the stereocontrolled synthesis of chiral molecules is not extensively available in publicly accessible literature. The presence of multiple reactive sites, including two distinct ketone groups and an ester, suggests theoretical potential for stereoselective reductions or additions, but specific methodologies or examples are not widely reported.

Construction of Advanced Heterocyclic Systems

While its structural complexity makes it a candidate for synthesizing heterocyclic compounds, detailed research outlining its use in the construction of advanced heterocyclic systems is not readily found. The reactivity of the dicarbonyl system could, in principle, be utilized in condensation reactions with dinucleophiles to form various heterocyclic rings, but specific examples are not documented in available literature.

Intermediate in Specialized Chemical Manufacturing

The compound is generally noted for its utility as an intermediate in various sectors of the chemical industry. lookchem.com

Agrochemical Intermediates in Research

There is a lack of specific, publicly available research demonstrating the use of this compound as an intermediate in the development of new agrochemicals. While related keto-esters find applications in this field, the direct application of this specific compound is not well-documented.

Pharmaceutical Intermediates in Drug Discovery Research

This compound is employed as a precursor in the pharmaceutical industry. lookchem.com Its properties make it a potentially valuable intermediate for synthesizing novel therapeutic agents, contributing to medicinal chemistry and drug discovery efforts. lookchem.com However, specific examples of drug candidates or detailed synthetic pathways in drug discovery research that utilize this compound as a key intermediate are not extensively detailed in the available scientific literature.

Polymer Precursors for Material Science Research

The application of this compound as a monomer or precursor for creating specialty polymers in material science research is not described in the available literature.

Conclusion and Future Research Perspectives for Ethyl 2 Oxo 2 2 Oxocyclopentyl Acetate

Synthesis Challenges and Opportunities in Novel Route Development

The synthesis of Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate has evolved, yet challenges persist, creating opportunities for innovation. Historically, synthetic methods have presented several drawbacks. For instance, some literature methods have reported low yields and the use of toxic solvents like benzene, which is unfavorable for green production. google.com Other approaches require stringent and energy-intensive conditions, such as temperatures of -78°C and anhydrous environments, making the process cumbersome and costly. google.com

A significant advancement has been the development of a "one-pot" synthesis method starting from diethyl adipate (B1204190). google.com This procedure, involving condensation, substitution, hydrolysis, and deacidification followed by esterification, offers several advantages:

Readily available and low-cost raw materials. google.com

Simplified post-treatment and a shorter production cycle. google.com

Higher yields compared to previous multi-step methods. google.com

Reduced generation of waste, aligning with principles of green chemistry. google.com

Another reported synthesis involves the reaction of ethyl formate (B1220265) and cyclopentanol, catalyzed by zirconium chloride and diethylene glycol, noted for its high yield and enantiopurity. biosynth.com

Despite these improvements, opportunities for developing even more novel and efficient synthetic routes remain. Future research could focus on catalysis, exploring new catalytic systems that can operate under milder conditions, further reduce byproducts, and enhance stereoselectivity. The development of continuous flow processes could also offer a scalable and more controlled alternative to traditional batch production.

| Starting Materials | Key Steps | Advantages | Challenges/Limitations |

| Diethyl adipate | "One-pot" cyclization, substitution, hydrolysis, esterification. google.com | High yield, low cost, suitable for large-scale production, less waste. google.com | Still involves multiple reaction types in one pot, which can be complex to optimize. |

| Cyclopentanone (B42830) Carboxylic Acid Ethyl Ester | Substitution, hydrolysis, decarboxylation, esterification. google.com | A potential route. | Reported low overall yield (27.5%). google.com |

| Ethyl formate and cyclopentanol | Zirconium chloride and diethylene glycol catalyzed reaction. biosynth.com | High yield and high enantiopurity. biosynth.com | Details on industrial scalability and cost-effectiveness are less documented. |

| Cyclopentanone and Bromoethyl acetate (B1210297) | Base-mediated reaction. google.com | A direct approach. | Can be low yielding and require harsh conditions (-78°C). google.com |

Unexplored Reaction Chemistry and Catalytic Potential

The reactivity of this compound is primarily dictated by its two carbonyl groups and the adjacent ester functionality, which form a β-dicarbonyl system. This structure allows the compound to act as a versatile building block, capable of undergoing various transformations like esterification and cyclization. chemimpex.com The ketone group is susceptible to nucleophilic addition, while the ester group can be hydrolyzed. It is effectively used as an activating reagent to encourage nucleophilic attacks on carbonyl groups in other molecules. biosynth.com

However, the full scope of its reaction chemistry is yet to be explored. Future research could investigate:

Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving the cyclopentanone ring, leading to enantiomerically pure products for pharmaceutical applications.

Novel Cyclization Reactions: Exploring new intramolecular and intermolecular cyclization pathways to construct complex polycyclic and heterocyclic systems, which are common scaffolds in medicinal chemistry.

Enzyme-Catalyzed Reactions: Utilizing enzymes to perform highly selective transformations on the molecule, which is valuable in biochemical research and for creating complex natural product analogues.

Emerging Applications in Interdisciplinary Fields

While established as a crucial intermediate in the synthesis of pharmaceuticals like the DP receptor antagonist laropiprant, the application of this compound is expanding into other interdisciplinary areas. chemimpex.comgoogle.com

Medicinal Chemistry and Drug Discovery: Beyond its current uses, the compound's structure is a valuable starting point for creating libraries of new molecules for high-throughput screening against various biological targets. chemimpex.com Its derivatives could lead to new therapeutics. biosynth.com

Materials Science: The compound's reactivity allows for its incorporation into specialty polymers, potentially enhancing material properties such as flexibility and durability. chemimpex.com This opens avenues for creating novel functional materials.

Agrochemicals: Similar to its role in pharmaceuticals, it serves as a building block for developing new pesticides and herbicides, contributing to innovation in agriculture. chemimpex.com

Flavor and Fragrance Industry: The ester functional group suggests potential applications as a flavoring or fragrance agent, an area that remains largely untapped. chemimpex.com

Sustainable and Efficient Synthetic Strategies for Industrial Relevance

For any chemical to be industrially viable, its production must be both economically and environmentally sustainable. The shift from older synthetic methods using hazardous solvents to the "one-pot" process using diethyl adipate is a significant step towards greener manufacturing. google.com

Future research aimed at enhancing industrial relevance should prioritize:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste.

Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. The "one-pot" method's use of toluene (B28343) is an improvement over benzene, but further optimization is possible. google.com

Energy Efficiency: Developing catalytic processes that operate at ambient temperature and pressure to reduce the energy consumption associated with heating, cooling, and high-pressure equipment. google.com

Process Intensification: Adopting continuous manufacturing technologies instead of batch processing to improve safety, consistency, and throughput while reducing the physical footprint of the production plant.

By focusing on these areas, the production of this compound can be made more efficient, cost-effective, and environmentally friendly, ensuring its continued importance as a valuable chemical intermediate.

Q & A

Q. What are the common synthetic routes for Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate, and how are they validated?

The synthesis typically involves condensation reactions or esterification protocols . For example, nitroacetate derivatives can be reduced to yield α-ketoesters, as demonstrated in a general procedure using ethyl 2-nitro-2-arylacetates followed by catalytic hydrogenation or chemical reduction . Validation relies on spectral techniques such as ¹H NMR (e.g., δ 4.45 ppm for the ethyl group) and HPLC for enantiomeric purity assessment (e.g., Chiralpak IA column with hexane–EtOH eluent) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

Q. What are the primary challenges in purifying this compound?

Purification often requires chromatographic techniques (e.g., silica gel column chromatography) due to the compound’s sensitivity to hydrolysis and side-product formation. Solvent selection (e.g., ethyl acetate/hexane gradients) and pH control during extraction are critical to isolate the pure product .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Optimization involves:

- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions during nitro group reduction .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance selectivity for α-ketoesters .

- In situ monitoring : Real-time HPLC or TLC tracks intermediate formation, enabling rapid adjustments .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

Contradictions may arise from tautomerism or impurities. Strategies include:

- Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism) .

- High-resolution MS (HRMS) for exact mass confirmation, distinguishing isobaric species .

- Computational modeling (DFT calculations) to predict and compare spectral patterns with experimental data .

Q. What methodologies are employed to study the compound’s interactions with biological targets?

- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates or colorimetric readouts .

- Molecular docking : Software like AutoDock Vina predicts binding modes to cyclin-dependent kinases or microbial enzymes .

- Metabolic pathway tracing : Isotope-labeled analogs (e.g., ¹⁴C-labeled ethyl groups) track incorporation into cellular systems .

Q. How does structural modification of the cyclopentyl or oxoacetate groups affect bioactivity?

- SAR studies : Systematic substitution (e.g., halogenation or methoxy addition on the phenyl ring) alters pharmacokinetics. For instance, trimethoxyphenyl analogs show enhanced stability and kinase inhibition .

- Proteomic profiling : Comparative analysis of protein binding (e.g., via pull-down assays) identifies target selectivity .

Q. What advanced crystallographic techniques address challenges in resolving twinned or low-quality crystals?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.